3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol
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Overview
Description
3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group. The 1,2,4-triazole ring is known for its diverse biological activities and is a core moiety in many pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-5-propyl-1H-1,2,4-triazole with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A core structure in many pharmaceutical agents.
Tetrazole: Another nitrogen-containing heterocycle with similar biological activities.
Indole: A structurally related compound with diverse biological activities
Uniqueness
3-(3-methyl-5-propyl-4H-1,2,4-triazol-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic group with a triazole ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(3-methyl-5-propyl-1,2,4-triazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-5-12-14-13-9(2)15(12)10-6-4-7-11(16)8-10/h4,6-8,16H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDVWORNXITSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1C2=CC(=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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